2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-17-12-14(22)6-9-16(17)19(27)23-10-11-25-20(28)26(15-7-8-15)18(24-25)13-4-2-1-3-5-13/h1-6,9,12,15H,7-8,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMVQDQNIEJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the cyclopropyl and phenyl groups. The final step involves the attachment of the fluorobenzamide moiety. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropyl moiety, potentially forming alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the cyclopropyl and phenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s desired effects.
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Triazolone vs.
- Halogen Substituents : The target compound’s chloro and fluoro groups enhance lipophilicity and metabolic stability compared to the nitro group in 733794-86-0, which may confer oxidative instability .
- Linker Variations: The ethyl linker in the target compound balances flexibility and steric constraints, whereas sulfanyl (786716-50-5) or phenoxy (733794-86-0) linkers introduce additional steric or electronic effects.
Research Findings and Implications
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The fluoro and chloro substituents in the target compound likely lower the pKa of adjacent functional groups compared to the hydroxyl group in 733795-72-7, affecting solubility and ionization at physiological pH.
Biological Activity
2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide (CAS Number: 2191265-69-5) is a compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.8 g/mol. The compound features a triazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2191265-69-5 |
| Molecular Formula | C20H19ClN4O2 |
| Molecular Weight | 382.8 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety exhibit significant activity against a variety of pathogens, including bacteria and fungi. Research indicates that derivatives of triazoles can have potent antibacterial effects comparable to established antibiotics.
Key Findings:
- A study highlighted that triazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from to against resistant strains such as Staphylococcus aureus and Escherichia coli .
- The incorporation of cyclopropyl and phenyl groups in the structure enhances its antimicrobial efficacy by improving lipophilicity and membrane penetration.
Anticancer Activity
Triazole derivatives have shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The compound under discussion may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Research Insights:
- Triazole compounds have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values in the micromolar range .
- The structure of the compound suggests potential interactions with targets involved in cancer cell proliferation.
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial activity of several triazole derivatives, including those similar to our compound. Results indicated that modifications at the phenyl ring significantly affected activity against MRSA and other resistant strains . -
Cytotoxicity Assessment :
In vitro studies on cancer cell lines demonstrated that triazole derivatives could inhibit cell growth effectively. The specific compound showed promising results in preliminary assays against breast and lung cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. The following factors are critical:
Key SAR Considerations :
- Substituents on the Triazole Ring : Different substituents can enhance or diminish biological activity.
- Cyclopropyl Group : This moiety is associated with increased potency against certain bacteria due to its unique steric properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
